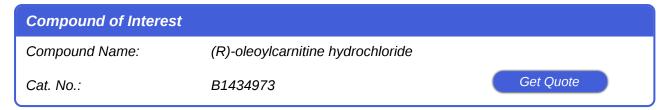


Application Note and Protocol: Tissue Extraction for Acylcarnitine Analysis

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, serving as biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1] Accurate quantification of acylcarnitines in tissue samples is essential for understanding disease pathology and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of acylcarnitines from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue. This allows for a comparative overview of different methodologies.



Parameter	Method 1	Method 2	Method 3
Tissue Amount	5 mg[2][3]	>40 mg (not recommended due to increased noise)[1]	Not specified
Homogenization	FastPrep (60s, 4.5 m/s)[2][3]	Not specified	Not specified
Extraction Solvent	1 mL of 80/20 methanol/water[2][3]	Methanol[1]	Acetonitrile/Methanol[4]
Internal Standard	Isotopically labeled acylcarnitine standard (20 pmol)[2][3]	Isotopically labeled internal standards added to supernatant[1]	Not specified
Derivatization	3- nitrophenylhydrazine (3NPH)[2][3]	n-butanol with 5% v/v acetyl chloride[1]	Not required
Precision (CV%)	<15% for high- abundant metabolites[1]	Not specified	Good inter- and intra- day precision[5]
Recovery	Up to 99% (in a specific automated system)[6]	Not specified	Not specified

Experimental Protocol: Tissue Extraction for Acylcarnitine Analysis

This protocol describes a common and robust method for the extraction of acylcarnitines from frozen tissue samples.

Materials:

- Frozen tissue samples (-80°C)
- 80/20 Methanol/Water (LC-MS grade)



- Isotopically labeled internal acylcarnitine standard solution
- Microcentrifuge tubes (1.5 mL)
- Homogenizer (e.g., FastPrep)
- Centrifuge (capable of 20,000 x g at 4°C)
- · Pipettes and tips
- Lyophilizer or vacuum concentrator
- Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% acetic acid)[7]

Procedure:

- Sample Preparation:
 - Weigh approximately 5 mg of frozen tissue directly into a pre-chilled 1.5 mL microcentrifuge tube.[2][3] It is crucial to keep the tissue frozen to prevent metabolic changes.
 - Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2][3]
 - Add a known amount of isotopically labeled internal acylcarnitine standard to each sample for quantification.[2][3]
- Homogenization:
 - Homogenize the tissue using a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at a speed of 4.5 m/s.[2][3] Ensure the sample remains cold during this process.
- Protein Precipitation and Extraction:
 - Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2][3]
- Supernatant Collection:



- Carefully transfer the supernatant containing the extracted acylcarnitines to a new clean microcentrifuge tube.
- Drying:
 - Dry the supernatant completely using a lyophilizer or a vacuum concentrator.
- · Reconstitution:
 - Reconstitute the dried extract in a suitable volume (e.g., 100-200 μL) of reconstitution solvent, such as 80:20 acetonitrile/water with 0.1% acetic acid.[1][7]
 - Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.
- Sample Analysis:
 - The reconstituted sample is now ready for analysis by LC-MS/MS.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the tissue extraction protocol for acylcarnitine analysis.



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Caption: Workflow for Acylcarnitine Extraction from Tissue.

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